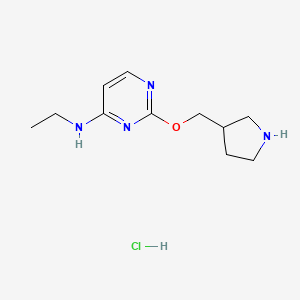

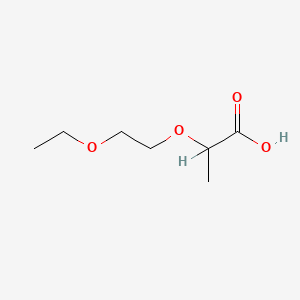

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Kirromycin, an antibiotic originally isolated from Streptomyces, has a complex structure that might share some similarities with the compound . Another example is the synthesis of (alphaS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine by the gold-catalyzed cycloisomerization of alpha-aminoallene .Wirkmechanismus

The mechanism of action of (alphaS,2R)-alpha-Methyloxolane-2beta-methanol alcohol is not well understood. However, it is believed that this compound alcohol can act as a chiral auxiliary in asymmetric synthesis, as well as a protecting group for various functional groups, such as hydroxyl, amine, and carboxylic acid groups. This compound alcohol can also undergo various chemical transformations, such as oxidation, reduction, and substitution reactions.

Biochemical and Physiological Effects:

This compound alcohol does not have any known biochemical or physiological effects. However, it is important to handle this compound alcohol with caution, as it is flammable and toxic.

Vorteile Und Einschränkungen Für Laborexperimente

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol alcohol has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. It is also a versatile building block that can be used in the synthesis of various biologically active compounds. However, this compound alcohol has some limitations, such as its high cost and its toxicity. It is also a relatively reactive compound that can undergo various chemical transformations, which can complicate the synthesis of complex molecules.

Zukünftige Richtungen

There are several future directions for the research on (alphaS,2R)-alpha-Methyloxolane-2beta-methanol alcohol. One direction is the development of more efficient and cost-effective synthesis methods for this compound alcohol. Another direction is the exploration of new applications of this compound alcohol in the synthesis of complex organic molecules. Additionally, the mechanism of action of this compound alcohol could be further studied to provide a better understanding of its role in asymmetric synthesis and protecting group chemistry. Finally, the toxicity of this compound alcohol could be further investigated to ensure safe handling and disposal of the compound in laboratory settings.

Conclusion:

In conclusion, this compound alcohol is an important chiral building block that has been widely used in the synthesis of various biologically active compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound alcohol has a wide range of potential applications in the field of organic chemistry, and further research on this compound could lead to the development of new drugs, natural products, and other complex organic molecules.

Synthesemethoden

The synthesis of (alphaS,2R)-alpha-Methyloxolane-2beta-methanol alcohol can be achieved through several methods. One of the most commonly used methods is the reaction of 2-methyl-2-butene with formaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a cationic intermediate and yields this compound alcohol as the major product. The purity of the this compound alcohol can be improved through various purification methods, such as distillation, recrystallization, or chromatography.

Wissenschaftliche Forschungsanwendungen

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol alcohol has been widely used in the synthesis of various biologically active compounds, such as natural products, pharmaceuticals, and agrochemicals. For example, this compound alcohol has been used as a key intermediate in the synthesis of the anticancer drug Taxol, the antimalarial drug Artemisinin, and the antifungal drug Amphotericin B. This compound alcohol has also been used in the synthesis of various natural products, such as the insect pheromone (Z)-7-tetradecen-2-ol and the marine sponge metabolite (+)-discodermolide.

Eigenschaften

IUPAC Name |

(1S)-1-[(2R)-oxolan-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVEEOZAACRKW-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CCCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

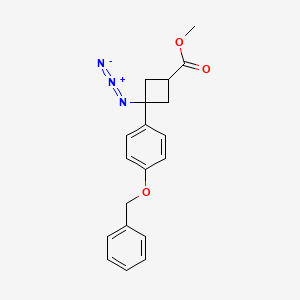

![methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B2853878.png)

![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)

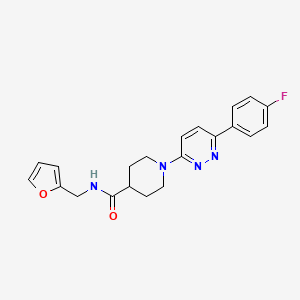

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)